molecular formula C15H34O2Sn B2451597 2-[(Tributylstannyl)methoxy]ethanol CAS No. 475680-87-6

2-[(Tributylstannyl)methoxy]ethanol

Cat. No.: B2451597
CAS No.: 475680-87-6
M. Wt: 365.145
InChI Key: VOUVPNTZEGDIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tributylstannyl)methoxy]ethanol is an organotin compound with the molecular formula C15H34O2Sn. It is a liquid at room temperature and is primarily used in organic synthesis. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Tributylstannyl)methoxy]ethanol can be synthesized through the reaction of tributylstannylmethanol with ethylene oxide. The reaction typically requires a catalyst, such as a strong acid or base, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-[(Tributylstannyl)methoxy]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stannyl ethers.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields stannyl ethers, while reduction can produce simpler organotin compounds.

Scientific Research Applications

2-[(Tributylstannyl)methoxy]ethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Tributylstannyl)methoxy]ethanol exerts its effects involves the interaction of the organotin moiety with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tributylstannyl)methoxyethanamine
  • 2-(Tributylstannyl)methoxyethane

Uniqueness

2-[(Tributylstannyl)methoxy]ethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its organotin moiety provides unique reactivity that is not found in many other compounds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(tributylstannylmethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-5-3-2-4;/h3*1,3-4H2,2H3;4H,1-3H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUVPNTZEGDIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.